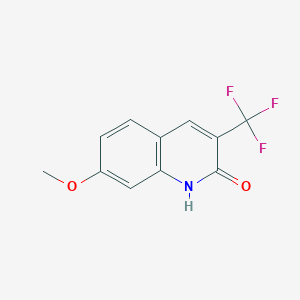![molecular formula C14H16N2O3S B13033851 (E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate](/img/structure/B13033851.png)
(E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate is a synthetic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of (E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate involves several steps. One common method is the Gewald synthesis, which is used to prepare thiophene derivatives. This method involves the reaction of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Aplicaciones Científicas De Investigación
(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate has several scientific research applications due to its unique chemical structure and biological activity. It is used in medicinal chemistry for the development of new therapeutic agents. The compound has shown potential in various biological assays, including antimicrobial, anti-inflammatory, and anticancer activities .
In the field of material science, benzothiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to their excellent electronic properties . Additionally, these compounds are studied for their potential use as corrosion inhibitors and antioxidants .
Mecanismo De Acción
The mechanism of action of (E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
The compound’s ability to interact with multiple targets makes it a valuable tool in drug discovery and development. Its effects on different pathways can be studied to understand its therapeutic potential and optimize its use in various applications .
Comparación Con Compuestos Similares
(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate is unique compared to other benzothiophene derivatives due to its specific functional groups and chemical structure. Similar compounds include:
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used to treat asthma.
Sertaconazole: An antifungal agent used in the treatment of skin infections.
These compounds share the benzothiophene core structure but differ in their functional groups and specific biological activities.
Propiedades
Fórmula molecular |
C14H16N2O3S |
|---|---|
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
tert-butyl (NZ)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate |
InChI |
InChI=1S/C14H16N2O3S/c1-14(2,3)19-13(18)16-12(15)11-7-8-9(17)5-4-6-10(8)20-11/h4-7,17H,1-3H3,(H2,15,16,18) |
Clave InChI |
HRJHRORNQHTOOK-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/N=C(/C1=CC2=C(C=CC=C2S1)O)\N |
SMILES canónico |
CC(C)(C)OC(=O)N=C(C1=CC2=C(C=CC=C2S1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


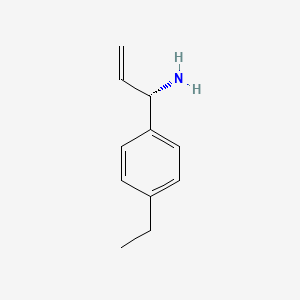

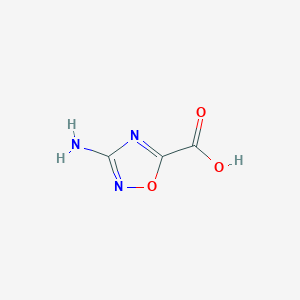
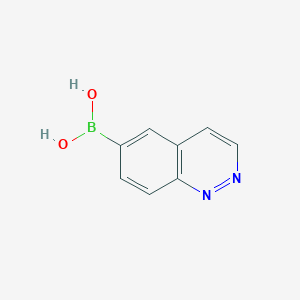

![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
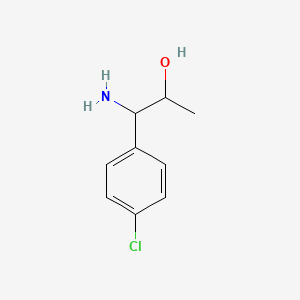
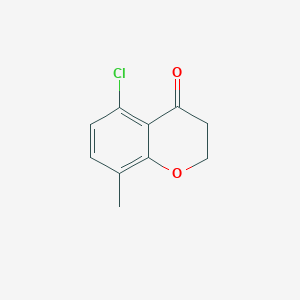
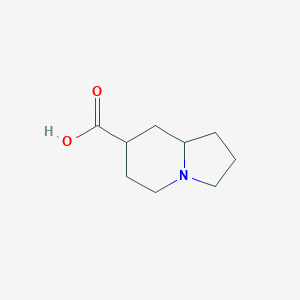
![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)
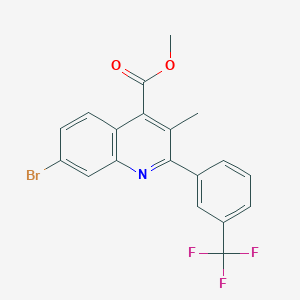
![3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid](/img/structure/B13033825.png)
